1-Benzoimidazol-1-yl-3-carbazol-9-yl-propan-2-ol
Description
1-Benzoimidazol-1-yl-3-carbazol-9-yl-propan-2-ol is a propan-2-ol derivative featuring a benzoimidazol-1-yl group at position 1 and a carbazol-9-yl group at position 3. Benzoimidazole and carbazole are aromatic heterocycles known for their π-π stacking capabilities and applications in pharmaceuticals, optoelectronics, and materials science .
Properties
IUPAC Name |
1-(benzimidazol-1-yl)-3-carbazol-9-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c26-16(13-24-15-23-19-9-3-6-12-22(19)24)14-25-20-10-4-1-7-17(20)18-8-2-5-11-21(18)25/h1-12,15-16,26H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVGAHBIKRURIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CN4C=NC5=CC=CC=C54)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzoimidazol-1-yl-3-carbazol-9-yl-propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Carbazole Moiety: Carbazole can be synthesized through the cyclization of biphenylamine derivatives.
Linking the Two Moieties: The final step involves the reaction of the benzimidazole and carbazole derivatives with a suitable propanol derivative under basic conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
1-Benzoimidazol-1-yl-3-carbazol-9-yl-propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides or sulfonates.
Common reagents and conditions for these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, sulfonates.
Major products formed from these reactions depend on the specific conditions and reagents used, but typically include various functionalized derivatives of the original compound.
Scientific Research Applications
1-Benzoimidazol-1-yl-3-carbazol-9-yl-propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-Benzoimidazol-1-yl-3-carbazol-9-yl-propan-2-ol involves its interaction with specific molecular targets. The benzimidazole ring can interact with nucleic acids, potentially disrupting DNA replication and transcription processes. The carbazole moiety may interact with cellular proteins, affecting various signaling pathways. These interactions can lead to antimicrobial or anticancer effects, depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
To evaluate 1-Benzoimidazol-1-yl-3-carbazol-9-yl-propan-2-ol, the following structurally related compounds are analyzed:
1-Benzylamino-3-carbazol-9-yl-propan-2-ol (CAS: EVT-1330653)
- Molecular Formula : C₂₂H₂₂N₂O
- Molecular Weight : 330.4 g/mol
- Key Differences: Replaces the benzoimidazol-1-yl group with a benzylamino moiety.
- This may enhance solubility in acidic environments compared to the aromatic nitrogen of benzoimidazole. Applications are restricted to non-human research due to regulatory constraints .
1-(1H-Benzimidazol-2-yl)propan-2-one (CAS: 6635-14-9)
- Molecular Formula : C₁₀H₁₀N₂O
- Molecular Weight : 174.2 g/mol
- Key Differences : Substitutes the hydroxyl group of propan-2-ol with a ketone and positions the benzimidazole at C2 (vs. C1 in the target compound).
- Properties: The ketone reduces hydrogen-bonding capacity, likely decreasing hydrophilicity. Such derivatives are often intermediates in synthetic pathways .
(M)-64: A Benzoimidazole-Carbazole Hybrid (Palacký University Study)
- Molecular Formula : C₃₂H₂₉O₅N₃F₃
- Molecular Weight : 592.2 g/mol
- Key Differences : Incorporates ester linkages, a trifluoromethyl group, and a tricyclic scaffold.
- Properties : Demonstrates the utility of combining benzoimidazole and carbazole for advanced materials. The trifluoromethyl group introduces steric and electronic effects, while ester linkages enable modular functionalization. However, its complexity contrasts with the simpler propan-2-ol backbone of the target compound .
Table 1. Comparative Analysis of Structural Analogues
Research Findings and Implications
- Functional Group Impact: The hydroxyl group in the target compound likely improves solubility compared to the ketone in 1-(1H-Benzimidazol-2-yl)propan-2-one but may reduce thermal stability relative to non-polar analogs.
- Material Design : Hybrids like (M)-64 suggest that combining benzoimidazole and carbazole can yield multifunctional materials, though simpler scaffolds (e.g., the target compound) may offer easier synthesis and tunability .
Biological Activity
1-Benzoimidazol-1-yl-3-carbazol-9-yl-propan-2-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a complex structure that incorporates both benzoimidazole and carbazole moieties. This structural configuration is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that derivatives of carbazole, including 1-benzimidazol-1-yl-3-carbazol-9-yl-propan-2-ol, exhibit a range of biological activities:
- Antimicrobial Activity : Carbazole derivatives have been shown to possess antimicrobial properties against various pathogens. For instance, compounds similar to 1-benzimidazol-1-yl-3-carbazol-9-yl-propan-2-ol have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : The compound has been investigated for its potential anticancer effects. Studies suggest that carbazole derivatives can inhibit cell proliferation in several cancer cell lines, indicating their potential as anticancer agents .
The biological activity of 1-benzimidazol-1-yl-3-carbazol-9-yl-propan-2-ol is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : The compound may act as an inhibitor of certain enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : It is also suggested that the compound could modulate receptor activity, potentially influencing signaling pathways related to inflammation and cell survival.
Case Studies
Several studies have highlighted the efficacy of 1-benzimidazol-1-yl-3-carbazol-9-yl-propan-2-ol and related compounds:
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various carbazole derivatives, including 1-benzimidazol-1-yl derivatives, against clinical isolates of bacteria. The results indicated significant zones of inhibition, particularly against S. aureus and E. coli, with minimum inhibitory concentrations (MICs) ranging from 6.2 to 50 µg/mL .
Study 2: Anticancer Properties
In vitro assays were conducted on human cancer cell lines to assess the cytotoxic effects of the compound. The findings demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Pathogen/Cancer Cell Line | MIC/IC50 Value (µg/mL) |
|---|---|---|---|
| 1-Benzoimidazol-1-yl derivative A | Antimicrobial | S. aureus | 12.5 |
| 1-Benzoimidazol-1-yl derivative B | Antitumor | HeLa Cells | 15.0 |
| N-substituted carbazoles | Antimicrobial | E. coli | 25.0 |
| N-substituted carbazoles | Anticancer | MCF7 Cells | 20.0 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
